Succinimidyl 3-bromobenzoate

Übersicht

Beschreibung

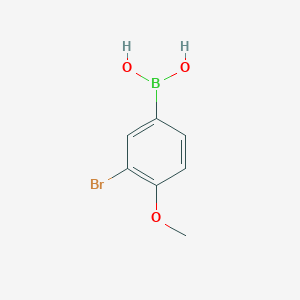

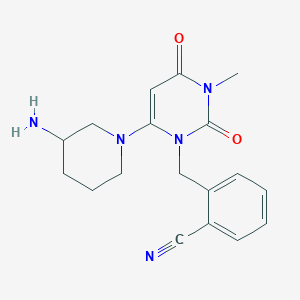

Succinimidyl 3-bromobenzoate: is a chemical compound widely used in the field of biochemistry and molecular biology. It is a derivative of benzoic acid, where the bromine atom is substituted at the third position of the benzene ring, and the succinimidyl ester group is attached to the carboxyl group. This compound is primarily used as a reagent for the labeling and modification of proteins and peptides.

Wirkmechanismus

Target of Action

Succinimidyl 3-bromobenzoate is primarily used in the radiolabeling of peptides, specifically those containing the Arg-Gly-Asp (RGD) sequence . These peptides are targeted towards αvβ3 integrin, a transmembrane receptor involved in cell adhesion . This integrin subtype is known to regulate angiogenesis and is overexpressed in some types of cancer cells .

Mode of Action

The compound works by conjugating RGD peptides through a chloramine-T method . The resulting radiolabeled peptides interact with the αvβ3 integrin, allowing for the targeted imaging and therapy of cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cancer diagnosis and therapy. By labeling RGD peptides, which have a high affinity for αvβ3 integrin, the compound allows for the targeted imaging and treatment of tumors .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the RGD peptides it labels. Studies have shown that peptides labeled with the compound have higher partition coefficients, lower tumor uptakes, and higher intestinal uptake than directly radiohalogenated peptides . The presence of an ethylene glycol linker can decrease lipophilicity and intestinal uptake .

Result of Action

The primary result of the action of this compound is the production of radiolabeled peptides that can be used in the imaging and treatment of cancer . These peptides can bind to αvβ3 integrin, allowing for the targeted delivery of therapeutic or diagnostic agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the choice of solvent can significantly impact the yield of the radiolabeling process . Additionally, the presence of an oxidant or acetic acid can affect the synthesis of the compound .

Biochemische Analyse

Biochemical Properties

Succinimidyl 3-bromobenzoate plays a crucial role in biochemical reactions, primarily as a labeling agent for proteins and peptides. It interacts with primary amines present in proteins and peptides, forming stable amide bonds. This interaction is facilitated by the succinimidyl ester group, which reacts with the amino groups of lysine residues in proteins. The resulting labeled biomolecules can then be used for various imaging and diagnostic purposes. This compound is particularly useful in the preparation of radiolabeled peptides for PET and SPECT imaging, as it allows for the incorporation of radioactive isotopes such as bromine-77 and iodine-125 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By labeling proteins and peptides, it enables the study of their distribution and interactions within cells. This compound can influence cell function by altering the localization and activity of labeled biomolecules. For example, radiolabeled peptides prepared using this compound have been shown to interact with integrin receptors on the surface of cancer cells, providing valuable information on tumor biology and angiogenesis . Additionally, the use of this compound in imaging studies can help elucidate the roles of specific proteins in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with primary amines in proteins and peptides. The succinimidyl ester group reacts with the amino groups of lysine residues, resulting in the formation of stable amide bonds. This covalent attachment allows for the incorporation of radioactive isotopes into biomolecules, enabling their detection and tracking in biological systems. The labeled biomolecules can then be used to study various biological processes, such as protein-protein interactions, enzyme activity, and receptor binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of the compound is crucial for its effectiveness as a labeling agent. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species . Over time, the compound may degrade, leading to a decrease in labeling efficiency and potential changes in the biological activity of labeled biomolecules. Long-term studies in vitro and in vivo have demonstrated that the labeled biomolecules can retain their activity and function for extended periods, allowing for detailed investigations of biological processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and effective in labeling biomolecules for imaging studies. At higher dosages, there may be toxic or adverse effects, such as tissue damage or altered cellular function . Studies in animal models have shown that the optimal dosage of this compound depends on factors such as the type of biomolecule being labeled, the specific imaging application, and the biological system being studied. It is important to carefully optimize the dosage to achieve the desired labeling efficiency while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of labeled biomolecules. Once incorporated into proteins and peptides, the compound can influence metabolic flux and metabolite levels by altering the activity and localization of labeled biomolecules . For example, radiolabeled peptides prepared using this compound can be used to study the metabolism of cancer cells, providing insights into the metabolic pathways involved in tumor growth and progression. Additionally, the compound can interact with enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a labeling agent. The compound can be transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins play a key role in facilitating the uptake and distribution of the compound within cells. Once inside the cell, this compound can localize to specific organelles or cellular structures, depending on the nature of the labeled biomolecule and the cellular context.

Subcellular Localization

The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles based on the presence of targeting sequences in the labeled biomolecules . For example, radiolabeled peptides prepared using this compound can be targeted to the mitochondria, endoplasmic reticulum, or other organelles, depending on the specific targeting signals present in the peptide sequence. This subcellular localization can affect the activity and function of the labeled biomolecules, providing valuable insights into their roles in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of succinimidyl 3-bromobenzoate typically involves the reaction of 3-bromobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale chromatography or crystallization techniques to ensure the compound’s purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Succinimidyl 3-bromobenzoate undergoes various chemical reactions, including nucleophilic substitution, where the bromine atom is replaced by other nucleophiles. It can also participate in esterification reactions with amines, forming stable amide bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at room temperature.

Esterification: The compound reacts with primary or secondary amines in the presence of a base such as triethylamine to form amide bonds.

Major Products Formed:

Nucleophilic Substitution: The major products are substituted benzoates where the bromine atom is replaced by the nucleophile.

Esterification: The major products are amide derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Succinimidyl 3-bromobenzoate is extensively used in scientific research for the following applications:

Protein Labeling: It is used to label proteins and peptides with various probes, including fluorescent dyes and radioactive isotopes, for imaging and detection purposes.

Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules such as antibodies, enzymes, and nucleic acids to other molecules or surfaces.

Vergleich Mit ähnlichen Verbindungen

Succinimidyl 3-iodobenzoate: Similar to succinimidyl 3-bromobenzoate but with an iodine atom instead of bromine.

Succinimidyl 4-iodobenzoate: Another similar compound with the iodine atom at the fourth position of the benzene ring.

Succinimidyl 3-(tri-n-butylstannyl)benzoate: Used as a precursor for radioiodination and radiobromination reactions.

Uniqueness: this compound is unique due to its specific reactivity and stability, making it a preferred choice for certain bioconjugation and labeling applications. Its bromine atom provides distinct reactivity compared to iodine, allowing for selective modifications and applications in different research contexts .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMCZURUJSWYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)

amine](/img/structure/B3081738.png)